Cas no 1201-42-9 (Ethanone,2-chloro-1-(2,4,5-trichlorophenyl)-)
Ethanone,2-chloro-1-(2,4,5-trichlorophenyl)- Chemical and Physical Properties
Names and Identifiers
-
- Ethanone,2-chloro-1-(2,4,5-trichlorophenyl)-
- 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone
- 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone;2,4,5-Trichlorophenacyl chloride
- 6B4NCB2Y72
- BCP32278
- DTXSID80923223
- .ALPHA.,2,4,5-TETRACHLOROACETOPHENONE
- 2,2',4',5'-Tetrachloroacetophenone
- 2,4,5-Trichlorophenacyl chloride
- Ethanone, 2-chloro-1-(2,4,5-trichlorophenyl)-
- 2-Chloro-1-(2,4,5-trichlorophenyl)ethan-1-one
- Q27264435
- UNII-6B4NCB2Y72
- ACETOPHENONE, 2,2',4',5'-TETRACHLORO-
- 1201-42-9
-
- Inchi: 1S/C8H4Cl4O/c9-3-8(13)4-1-6(11)7(12)2-5(4)10/h1-2H,3H2
- InChI Key: ZCUJOTLYIPZNRZ-UHFFFAOYSA-N
- SMILES: ClC1C=C(C(=CC=1C(CCl)=O)Cl)Cl
Computed Properties
- Exact Mass: 255.90182
- Monoisotopic Mass: 255.902
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Density: 1.533
- Boiling Point: 336.2°Cat760mmHg
- Flash Point: 141.8°C
- Refractive Index: 1.577
- PSA: 17.07
Ethanone,2-chloro-1-(2,4,5-trichlorophenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019115130-1g |
2-Chloro-1-(2,4,5-trichlorophenyl)ethanone |
1201-42-9 | 95% | 1g |
$524.70 | 2023-09-04 | |
| Crysdot LLC | CD12174278-1g |
2-Chloro-1-(2,4,5-trichlorophenyl)ethanone |
1201-42-9 | 95+% | 1g |
$608 | 2024-07-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1760120-1g |
2-Chloro-1-(2,4,5-trichlorophenyl)ethan-1-one |
1201-42-9 | 98% | 1g |
¥4200.00 | 2024-08-09 |
Ethanone,2-chloro-1-(2,4,5-trichlorophenyl)- Related Literature
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on Ethanone,2-chloro-1-(2,4,5-trichlorophenyl)-
Recent Advances in the Study of Ethanone,2-chloro-1-(2,4,5-trichlorophenyl)- (CAS: 1201-42-9)
Ethanone,2-chloro-1-(2,4,5-trichlorophenyl)- (CAS: 1201-42-9) is a chlorinated aromatic ketone compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in drug development, particularly as a precursor or intermediate in the synthesis of bioactive molecules. This research brief aims to summarize the latest findings related to this compound, focusing on its chemical properties, biological activities, and potential therapeutic uses.
One of the key areas of investigation has been the compound's role in the synthesis of novel antimicrobial agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of Ethanone,2-chloro-1-(2,4,5-trichlorophenyl)- exhibit potent antibacterial activity against multi-drug-resistant strains of Staphylococcus aureus. The study highlighted the compound's ability to disrupt bacterial cell wall synthesis, making it a promising candidate for further development.
In addition to its antimicrobial properties, recent research has also explored the compound's potential as an anticancer agent. A team of researchers from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters that certain analogs of Ethanone,2-chloro-1-(2,4,5-trichlorophenyl)- showed selective cytotoxicity against breast cancer cell lines. The mechanism of action appears to involve the inhibition of key signaling pathways involved in tumor proliferation.
Another significant development is the use of Ethanone,2-chloro-1-(2,4,5-trichlorophenyl)- in the synthesis of agrochemicals. A 2022 study published in Pest Management Science revealed that the compound serves as a key intermediate in the production of a new class of herbicides with improved environmental safety profiles. The study emphasized the compound's stability and reactivity, which make it ideal for large-scale agricultural applications.
Despite these promising findings, challenges remain in the practical application of Ethanone,2-chloro-1-(2,4,5-trichlorophenyl)-. For instance, its environmental persistence and potential toxicity to non-target organisms require further investigation. Ongoing research is focused on optimizing the compound's synthesis and reducing its ecological footprint.
In conclusion, Ethanone,2-chloro-1-(2,4,5-trichlorophenyl)- (CAS: 1201-42-9) represents a versatile and valuable compound in the fields of medicine and agriculture. Continued research into its properties and applications is likely to yield significant advancements in both domains. Future studies should prioritize the development of safer and more efficient derivatives, as well as a deeper understanding of its mechanisms of action.
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